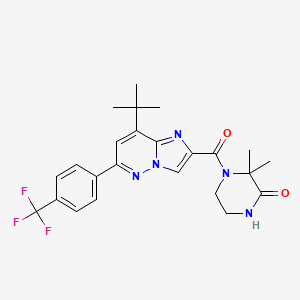

Imidazopyridazine derivative 7

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H26F3N5O2 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

4-[8-tert-butyl-6-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one |

InChI |

InChI=1S/C24H26F3N5O2/c1-22(2,3)16-12-17(14-6-8-15(9-7-14)24(25,26)27)30-32-13-18(29-19(16)32)20(33)31-11-10-28-21(34)23(31,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,28,34) |

InChI Key |

GVNHDAXNAQFWSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)C(F)(F)F)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

α-Diazoketone and α-Haloketone-Based Cyclization

Yadav et al. (2007) reported the use of α-diazoketones in copper-catalyzed cyclization reactions with 2-aminopyridines. The reaction proceeds via imine formation followed by nitrogen insertion, yielding 7-substituted imidazopyridines with >90% regioselectivity. Similarly, α-haloketones reacted with 2-aminopyridines in ionic liquids (e.g., BPyBF4) to produce 7-aryl derivatives at room temperature, eliminating the need for harsh solvents.

Tandem Michael Addition-Cyclization

Nair et al. (2021) exploited Morita-Baylis-Hillman (MBH) acetates of nitroalkenes in methanol to synthesize 7-methylimidazopyridines. The tandem Michael addition of 2-aminopyridine to MBH acetates, followed by spontaneous cyclization, afforded products in 65–78% yields. This method’s metal-free conditions make it environmentally favorable, though limited to nitroalkene-derived substrates.

Oxidative Coupling and C-H Functionalization

Copper-Catalyzed Oxidative Coupling

Monir et al. (2014) achieved direct C-H functionalization of 2-aminopyridines using chalcones and copper catalysts. The reaction formed 3-aroyl-7-alkylimidazopyridines via oxidative coupling, with yields of 60–75%. A key advantage is the avoidance of pre-functionalized substrates, enabling rapid diversification.

Iron-Mediated Tandem Coupling

Yan et al. (2012) developed an Fe(II)-catalyzed coupling of 2-methylnitroolefins and 2-aminopyridines to synthesize 3-methyl-2-arylimidazopyridines. The nitroolefin’s methyl group directed regioselective cyclization, installing a methyl substituent at the 7-position. This method’s scalability was demonstrated at the 10-gram scale without yield loss.

Reduction and Chlorination Techniques for Functional Group Interconversion

A patent by CN104277042A (2014) detailed a three-step synthesis of 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine:

-

Ring Closure : 2-Amino-4-picoline reacted with 3-bromopropionaldehyde ethyl acetal in glycol dimethyl ether to form 7-methylimidazopyridine-2-ethyl carboxylate (85% yield).

-

Reduction : Sodium borohydride in methanol reduced the ester to (7-methylimidazopyridin-2-yl)methanol (92% yield).

-

Chlorination : Treatment with thionyl chloride in toluene introduced the chloromethyl group, yielding the target compound (75% yield).

This route’s robustness stems from mild conditions and commercially available starting materials, though the use of thionyl chloride necessitates careful handling.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Solvent | Yield (%) | 7-Substituent Compatibility | Scalability |

|---|---|---|---|---|

| Multicomponent (Fe) | FeCl3, DMF | 70–85 | Alkyl, aryl | High |

| Oxidative Coupling | CuI, DMF | 60–75 | Aroyl, halo | Moderate |

| Tandem Cyclization | None, MeOH | 65–78 | Methyl | High |

| Reductive Chlorination | NaBH4, SOCl2 | 75–92 | Methyl | Industrial |

Key findings:

Chemical Reactions Analysis

Types of Reactions: Imidazopyridazine derivative 7 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Pharmacological Activities

1. Anticancer Properties

Imidazopyridazine derivative 7 has been identified as a potent inhibitor of several kinases involved in cancer progression. Notably, it exhibits strong activity against the Mps1 protein and has shown efficacy in various cancer cell lines, with IC50 values ranging from 6 to 320 nM . The compound demonstrates anti-proliferative effects and inhibits the migration of osteosarcoma cells, indicating its potential as an anticancer agent .

2. Antimicrobial Activity

Research indicates that Imidazopyridazine derivatives possess broad-spectrum antibacterial properties. For instance, some derivatives have demonstrated significant bactericidal activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.006 μM . This highlights their potential application in combating drug-resistant bacterial strains.

3. Antiviral Effects

Imidazopyridazines have also been studied for their antiviral properties, particularly against respiratory viruses like the human respiratory syncytial virus (RSV). Derivative 7 has shown promising results in inhibiting viral replication and could be developed into a therapeutic agent for respiratory infections .

4. Neurological Applications

The compound has been explored for its effects on neurological disorders as well. Its structure allows it to interact with serotonin receptors, suggesting potential applications in treating anxiety and depression . Furthermore, studies indicate that it may serve as a lead compound for developing treatments for circadian rhythm sleep disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Modifications at the 7-position of the imidazopyridazine ring have been shown to significantly enhance potency and selectivity against target proteins . For example, substituents such as halogens or alkyl groups can improve binding affinity and biological activity.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated that the compound inhibited cell proliferation with IC50 values demonstrating significant potency compared to existing treatments. The mechanism of action was attributed to its ability to disrupt key signaling pathways involved in tumor growth .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivative 7 was tested against clinical isolates of Mycobacterium tuberculosis. The compound exhibited remarkable antibacterial activity, outperforming several known antibiotics in terms of potency. This study underscores the potential of Imidazopyridazine derivatives in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of imidazopyridazine derivative 7 primarily involves the inhibition of kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and the replication of malaria parasites . Additionally, it may interact with other molecular targets, such as ion channels and receptors, to exert its anticonvulsant and antiallergic effects .

Comparison with Similar Compounds

Anticancer Agents

Imidazopyridazines are prominent in oncology, with ponatinib (FDA-approved) serving as a benchmark.

Key Findings :

Antimalarial Agents

Imidazopyridazines show remarkable activity against Plasmodium falciparum:

Key Findings :

- Derivative 39’s sub-nanomolar IC50 against drug-resistant K1 P. falciparum surpasses artesunate, with enhanced solubility and hERG safety .

- Derivative 7’s synthesis mirrors intermediates in antimalarial analogs (e.g., pyridazine condensation), but its biological activity remains unexplored .

Challenges and Opportunities

Q & A

Q. What established synthetic routes are used to prepare Imidazopyridazine derivative 7, and how do reaction mechanisms differ?

Methodological Answer: Key synthetic strategies include condensation reactions, multicomponent reactions, and oxidative coupling. For example, hydrazide derivatives can undergo cyclization to form the imidazopyridazine core (Scheme 16 in ). Reaction mechanisms should be validated using kinetic studies and intermediate characterization via techniques like LC-MS. Differences in regioselectivity under varying catalysts (e.g., acid vs. base) should be analyzed using density functional theory (DFT) calculations .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) resolves aromatic proton coupling and heterocyclic ring conformation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemical validation. For ambiguous cases, comparative analysis with known imidazopyridine derivatives () can resolve structural uncertainties .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Methodological Answer: Enzymatic inhibition assays (e.g., kinase or protease activity) and cell-based viability assays (MTT or ATP-luminescence) are standard. Dose-response curves (IC50/EC50) should be generated with triplicate replicates and statistical validation (e.g., ANOVA with post-hoc tests). Positive controls (e.g., staurosporine for kinase inhibition) must align with published protocols ( ) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and purity?

Methodological Answer: Apply a 2^k factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2^3 design (8 experiments) identifies interactions between variables. Response surface methodology (RSM) refines optimal conditions. Data should be analyzed using software like Minitab or JMP to model yield/purity trade-offs ( ) .

Q. How to resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Methodological Answer: Conduct pharmacokinetic studies (e.g., bioavailability, metabolic stability) to assess compound exposure. Compare tissue distribution (via LC-MS/MS) and off-target effects using proteome-wide profiling. Replicate conflicting experiments under standardized conditions (e.g., cell line authenticity verification, animal strain consistency) ( ) .

Q. What computational strategies predict the binding affinity of this compound to novel therapeutic targets?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target libraries (e.g., KinomeScan). Validate hits with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Quantitative structure-activity relationship (QSAR) models trained on existing derivatives improve prediction accuracy ( ) .

Data Analysis & Theoretical Frameworks

Q. How to analyze synergistic or antagonistic effects when this compound is used in combination therapies?

Methodological Answer: Apply the Chou-Talalay method (Combination Index) to quantify synergy. Use Bliss independence or Loewe additivity models for dose-matrix analysis. SynergyMap or CompuSyn software can visualize interactions. Ensure statistical power by calculating sample sizes a priori ( ) .

Q. What theoretical frameworks guide the development of this compound as a selective inhibitor?

Methodological Answer: Structure-based drug design (SBDD) leverages X-ray co-crystallography of target-ligand complexes. Pharmacophore modeling identifies critical binding features (e.g., hydrogen bond acceptors, hydrophobic pockets). Free-energy perturbation (FEP) calculations predict selectivity over homologous targets ( ) .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer: Publish detailed synthetic protocols (solvent lot numbers, equipment calibration records). Share raw spectral data in open repositories (e.g., Zenodo). Collaborate with third-party labs for inter-laboratory validation ( ) .

Q. What ethical guidelines govern preclinical testing of this compound in animal models?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional animal care committee (IACUC) approval. Use the 3Rs framework (Replacement, Reduction, Refinement) to minimize animal use ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.